molecular formula C15H16O5 B14324872 Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate CAS No. 112080-13-4

Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate

Cat. No.: B14324872
CAS No.: 112080-13-4
M. Wt: 276.28 g/mol
InChI Key: MZJKIIPYTGWZMX-UHFFFAOYSA-N
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Description

Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate is an organic compound with a complex structure that includes an ester functional group, a methoxyphenyl group, and a dioxohexenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate typically involves multi-step organic reactions. One common method includes the esterification of 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to drive the esterification reaction. The reaction mixture is typically heated to maintain a constant temperature, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amides or esters with different alkyl groups.

Scientific Research Applications

Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

112080-13-4

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate

InChI

InChI=1S/C15H16O5/c1-3-20-15(18)14(17)10-12(16)8-7-11-5-4-6-13(9-11)19-2/h4-9H,3,10H2,1-2H3

InChI Key

MZJKIIPYTGWZMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C=CC1=CC(=CC=C1)OC

Origin of Product

United States

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